molecular formula C14H13Cl4N B14054245 [3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14054245
M. Wt: 337.1 g/mol
InChI Key: VMMPDBJBLLZWQQ-UHFFFAOYSA-N
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Description

[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce partially dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its chlorinated structure could influence its binding affinity and specificity.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly in the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity are advantageous in manufacturing processes.

Mechanism of Action

The mechanism by which [3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects involves its interaction with specific molecular targets. The compound’s chlorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the dimethylamine group may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-methyl-amine
  • [3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-ethyl-amine

Uniqueness

Compared to similar compounds, [3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is unique due to the presence of the dimethylamine group, which enhances its reactivity and potential for forming diverse chemical derivatives. This structural feature distinguishes it from other chlorinated aromatic amines and contributes to its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-2-(2,4,6-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-5-3-4-9(16)14(12)13-10(17)6-8(15)7-11(13)18/h3-7,10,13H,1-2H3

InChI Key

VMMPDBJBLLZWQQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)C2C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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